molecular formula C24H25NO2 B12457405 2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline

2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12457405
M. Wt: 359.5 g/mol
InChI Key: LHOOYMZJOWNTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzyl moiety, which is further connected to a tetrahydroisoquinoline skeleton. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the introduction of the benzyloxy and methoxy groups. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methoxy reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This core structure is not present in the similar compounds listed above, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H25NO2/c1-26-24-15-20(11-12-23(24)27-18-19-7-3-2-4-8-19)16-25-14-13-21-9-5-6-10-22(21)17-25/h2-12,15H,13-14,16-18H2,1H3

InChI Key

LHOOYMZJOWNTQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC3=CC=CC=C3C2)OCC4=CC=CC=C4

Origin of Product

United States

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